

An In-depth Technical Guide to 4-Bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-methoxypyridine

Cat. No.: B021118

[Get Quote](#)

An authoritative resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of **4-Bromo-2-methoxypyridine** (C₆H₆BrNO).

This technical guide provides a comprehensive overview of **4-Bromo-2-methoxypyridine**, a key building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with a bromine atom and a methoxy group, makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds. This document details its physicochemical properties, spectral data, synthesis protocols, significant applications, and safety information.

Physicochemical and Spectral Data

The fundamental properties of **4-Bromo-2-methoxypyridine** are summarized below, providing essential data for experimental design and characterization.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₆ BrNO	[1] [2] [3]
Molecular Weight	188.02 g/mol	[1] [4]
CAS Number	100367-39-3	[1] [2]
Appearance	Off-white to pale yellow low melting solid or pale yellow liquid	[5] [6]
Melting Point	25-26 °C	[6]
Boiling Point	87 °C at 15 mmHg	[2] [6]
Density	1.530 ± 0.06 g/cm ³ (Predicted)	[6]
Water Solubility	Slightly soluble	[6] [7]
pKa	3.76 ± 0.10 (Predicted)	[6]
InChIKey	YFTGMMXMLPTTAY-UHFFFAOYSA-N	[1]

Spectral Data

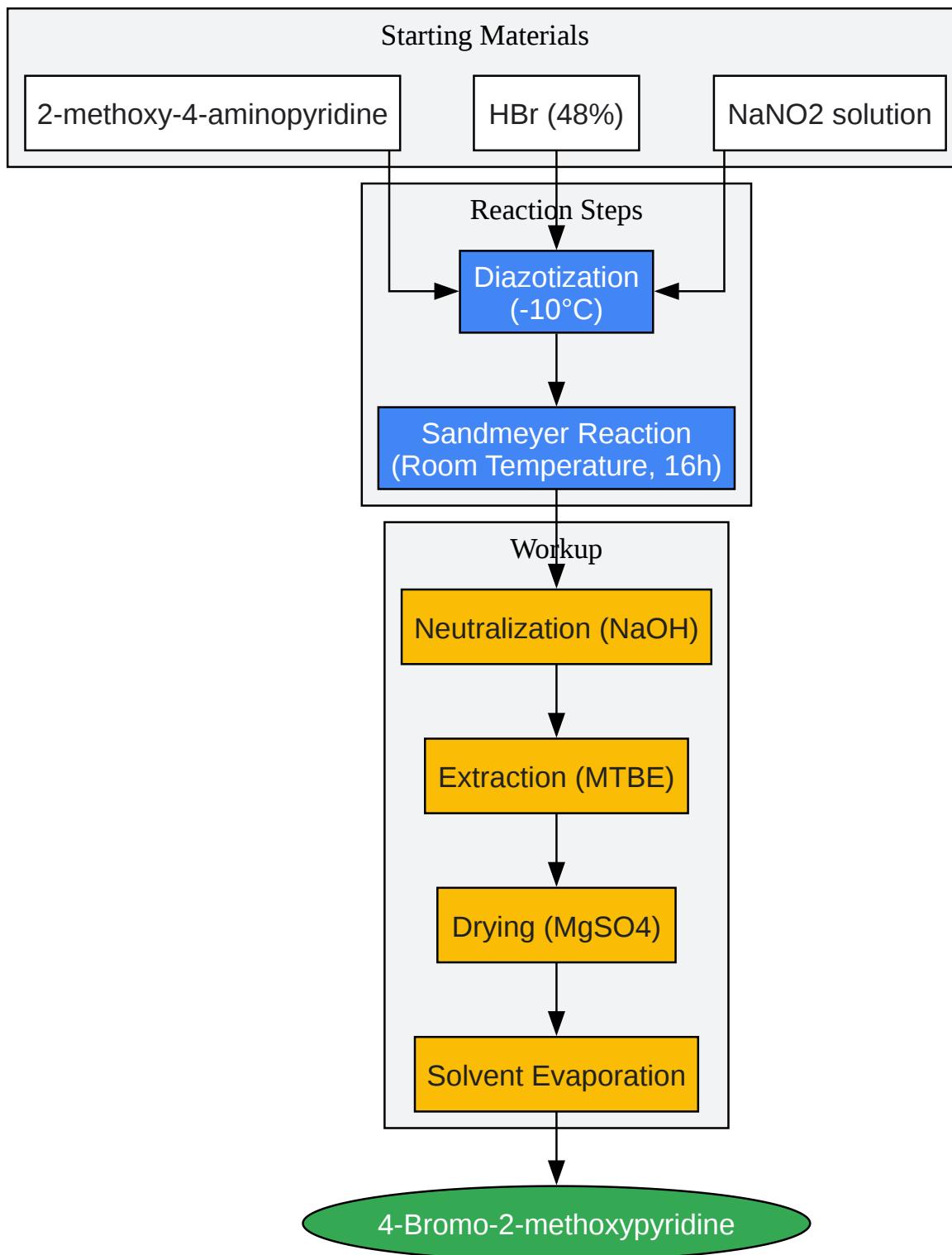
Spectrum	Data	Source
¹ H-NMR (400 MHz, CDCl ₃)	δ 8.28 (d, 1H, J = 6.4Hz, H-6), 7.32 (s, 1H, H-3), 7.24 (d, 1H, J = 6.4 Hz, H-5), 2.50 (s, 3H, -CH ₃)	[5]
LC-MS	Calculated for C ₆ H ₆ BrNO: 188.02, Found [M+H] ⁺ : 187.9, 189.9	[7]

Synthesis of 4-Bromo-2-methoxypyridine

The efficient synthesis of **4-Bromo-2-methoxypyridine** is crucial for its application in research and development. A high-yield protocol utilizing a Sandmeyer reaction has been reported.[\[5\]](#)

Experimental Protocol: Sandmeyer Reaction

This protocol details the synthesis of **4-Bromo-2-methoxypyridine** from 2-methoxy-4-aminopyridine.[\[5\]](#)


Materials:

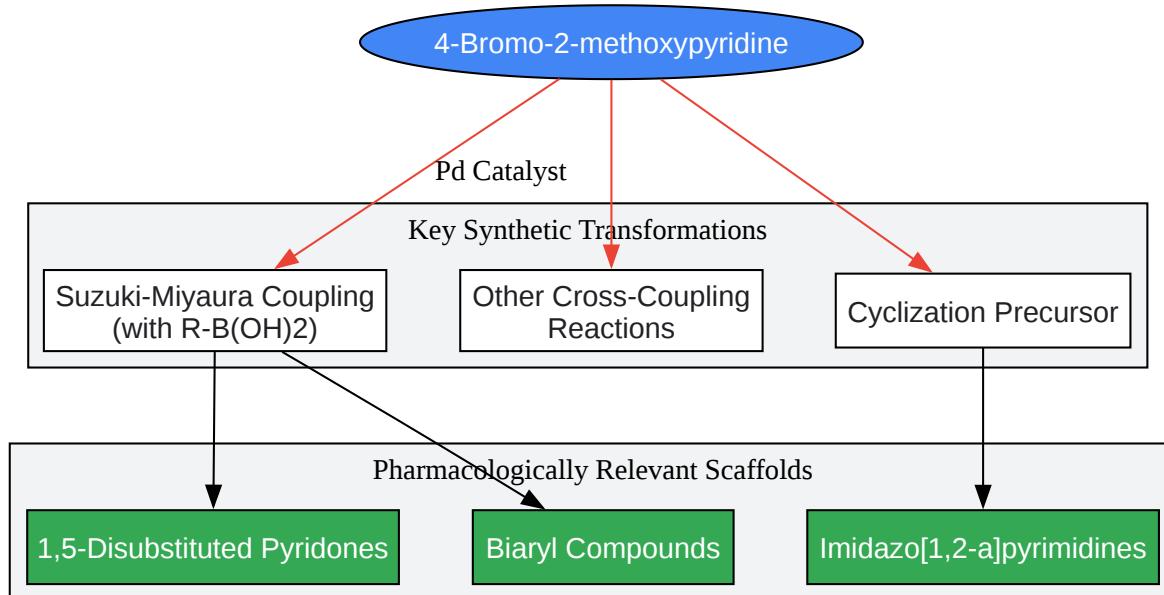
- 2-methoxy-4-aminopyridine
- 48% Hydrobromic acid solution
- Sodium nitrite (NaNO_2)
- Methyl tert-butyl ether
- Anhydrous magnesium sulfate
- Dry ice
- Acetone

Procedure:

- A mixture of 10.1 g of 4-aminopyridine and 165 mL of 48% hydrobromic acid solution is prepared.
- The mixture is cooled to -10°C using a dry ice and acetone bath.
- A pre-cooled (0°C) solution of sodium nitrite (7.04 g dissolved in water to a total volume of 165 mL) is added dropwise over 30 minutes, maintaining the reaction temperature at -10°C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.
- Reaction completion is monitored by Thin Layer Chromatography (TLC).
- Upon completion, 400 mL of a 4 mol/L sodium hydroxide solution is added to the reaction mixture.

- The mixture is extracted three times with 150 mL of methyl tert-butyl ether.
- The combined organic layers are dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield **4-Bromo-2-methoxypyridine** as a pale yellow liquid. The reported yield for this optimized procedure is 95%.[\[5\]](#)

[Click to download full resolution via product page](#)


Caption: Synthesis workflow for **4-Bromo-2-methoxypyridine** via Sandmeyer reaction.

Applications in Drug Discovery and Organic Synthesis

4-Bromo-2-methoxypyridine is a highly valuable intermediate in the pharmaceutical industry due to its versatile reactivity.^[8] It serves as a crucial precursor for various heterocyclic compounds with significant pharmacological activities.

Key Reactions and Applications

- Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 4-position makes it an ideal substrate for reactions like the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, which is fundamental in constructing complex biaryl structures present in many pharmaceutical agents.^[8]
- Synthesis of Imidazo[1,2-a]pyrimidines: It is a key precursor for imidazo[1,2-a]pyrimidines, a class of heterocycles known for a broad range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.^{[6][7][8]}
- Synthesis of 1,5-Disubstituted Pyridones: Through Suzuki coupling with arylboronic acids, it is used to synthesize 1,5-disubstituted pyridones, another important scaffold in medicinal chemistry.^{[6][7][8]}
- Synthesis of Crown-ester-bipyridines and Viologens: It is used as a starting material for the synthesis of crown-ester-bipyridines and viologens.^{[6][7]}

[Click to download full resolution via product page](#)

Caption: Role of **4-Bromo-2-methoxypyridine** in synthesizing key pharmaceutical scaffolds.

Safety and Handling

Proper handling of **4-Bromo-2-methoxypyridine** is essential to ensure laboratory safety. The compound is associated with several hazards as classified under the Globally Harmonized System (GHS).^{[1][9]}

GHS Hazard Information

Hazard Code	Hazard Statement	Class	Category
H315	Causes skin irritation	Skin corrosion/irritation	2
H319	Causes serious eye irritation	Serious eye damage/eye irritation	2A
H335	May cause respiratory irritation	Specific target organ toxicity, single exposure	3
H302	Harmful if swallowed	Acute toxicity, oral	4
H312	Harmful in contact with skin	Acute toxicity, dermal	4
H332	Harmful if inhaled	Acute toxicity, inhalation	4

Sources: [\[1\]](#) [\[6\]](#) [\[9\]](#)

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[\[9\]](#) For respiratory protection, use a filter type A (brown) conforming to EN14387 for organic gases and vapors.[\[9\]](#)
- Ventilation: Use only outdoors or in a well-ventilated area.[\[9\]](#) Ensure that eyewash stations and safety showers are close to the workstation.[\[9\]](#)
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not get in eyes, on skin, or on clothing.[\[9\]](#)
- Storage: Store in a well-ventilated place and keep the container tightly closed.[\[9\]](#) For maintaining product quality, it is recommended to keep it refrigerated and stored under an inert gas like nitrogen or argon at 2–8 °C.[\[6\]](#) Store locked up.[\[9\]](#)
- Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[\[9\]](#)

First-Aid Measures

- Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]
- Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Take off contaminated clothing and wash it before reuse.[9]
- Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[9]
- Ingestion: Clean the mouth with water and drink plenty of water afterward.[9]

Spill and Disposal Procedures

- Spills: In case of a spill, contain and absorb it with sand, earth, inert material, or vermiculite. Place the material in a suitable, labeled container for waste disposal.[10]
- Disposal: Dispose of contents and container to an approved waste disposal plant.[9]

Conclusion

4-Bromo-2-methoxypyridine is a pivotal chemical intermediate with significant utility in the synthesis of complex organic molecules, particularly within the field of medicinal chemistry. Its well-defined physicochemical properties and reactivity, especially in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for drug discovery programs. Adherence to strict safety and handling protocols is paramount when working with this compound to mitigate potential hazards. This guide provides the foundational knowledge required for the effective and safe utilization of **4-Bromo-2-methoxypyridine** in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-methoxypyridine | C6H6BrNO | CID 14062309 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-methoxypyridine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. 4-Bromo-2-methoxypyridine [oakwoodchemical.com]
- 4. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 4-Bromo-2-methoxypyridine price,buy 4-Bromo-2-methoxypyridine - chemicalbook
[chemicalbook.com]
- 7. 4-Bromo-2-methoxypyridine | 100367-39-3 [chemicalbook.com]
- 8. nbinno.com [nbino.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-2-methoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021118#4-bromo-2-methoxypyridine-molecular-formula-c6h6brno]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com